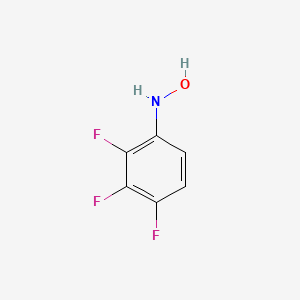

2,3,4-Trifluoro-N-hydroxyaniline

Description

Properties

CAS No. |

163734-02-9 |

|---|---|

Molecular Formula |

C6H4F3NO |

Molecular Weight |

163.099 |

IUPAC Name |

N-(2,3,4-trifluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4F3NO/c7-3-1-2-4(10-11)6(9)5(3)8/h1-2,10-11H |

InChI Key |

ILAXSPNTLUERFX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1NO)F)F)F |

Synonyms |

Benzenamine, 2,3,4-trifluoro-N-hydroxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with partial structural or functional similarities to 2,3,4-Trifluoro-N-hydroxyaniline. Below is a detailed comparison based on substituent patterns, molecular properties, and inferred reactivity.

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ()

- Molecular Formula : C₁₄H₁₃F₂N

- Molecular Weight : 233.26 g/mol

- Key Features: Two fluorine atoms: one at the 5-position on the aniline ring and another on the benzyl substituent. Contains a methyl group (-CH₃) at the 2-position and a benzyl group (-CH₂-C₆H₄F) attached to the amine.

- Comparison with Target :

- Substituent Effects : The trifluoro pattern in this compound enhances electron-withdrawing effects compared to the difluoro substitution in this compound. This may increase acidity of the hydroxyl group and influence reaction kinetics in nucleophilic substitutions.

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to the hydrophobic benzyl and methyl groups in 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline.

- Applications : Fluorinated benzylamines (e.g., ) are common in drug discovery, whereas hydroxylamine derivatives (like the target) may serve as chelators or intermediates in oxidation reactions .

3-Chloro-N-phenyl-phthalimide ()

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Features :

- Chlorine substituent at the 3-position of a phthalimide ring.

- Rigid planar structure due to the fused aromatic system.

- Comparison with Target :

- Electrophilicity : The chloro group in 3-chloro-N-phenyl-phthalimide is less electronegative than fluorine, reducing its electron-withdrawing impact compared to the target’s trifluoro motif.

- Reactivity : Phthalimides () are often used as protected amines in polymer synthesis, while hydroxylamines (target) are prone to oxidation or coordination chemistry.

- Thermal Stability : The fused-ring system in phthalimides confers higher thermal stability, whereas this compound’s hydroxyl group may limit thermal tolerance .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Challenges : The trifluoro-hydroxylamine structure of the target compound may pose synthesis difficulties due to fluorine’s high reactivity and the instability of hydroxylamines under acidic or oxidative conditions.

- Thermal Stability : Unlike 3-chloro-N-phenyl-phthalimide (stable up to 250°C ), the target’s hydroxyl group may decompose at elevated temperatures, limiting its use in high-temperature polymerizations.

- Bioactivity : Fluorinated anilines (e.g., ) are associated with antimicrobial and anticancer activity, but the hydroxylamine group in the target could introduce unique redox properties for radical scavenging or metal binding .

Q & A

Q. How can researchers optimize the synthesis of 2,3,4-Trifluoro-N-hydroxyaniline to improve yield and purity?

Methodological Answer: Synthesis optimization requires balancing fluorination efficiency and hydroxyl group stability. A stepwise approach is recommended:

- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under inert conditions to minimize side reactions .

- Hydroxyl Protection : Protect the hydroxyl group during fluorination using tert-butyldimethylsilyl (TBDMS) or acetyl groups to prevent oxidation .

- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound from trifluorinated byproducts . Key parameters include reaction temperature (<60°C to avoid decomposition) and stoichiometric control of fluorinating agents.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) and NMR to resolve hydroxyl proton signals (broad peak at δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify the molecular ion peak (CHFNO, exact mass 202.03 g/mol) .

- HPLC-PDA : Reverse-phase chromatography (UV detection at 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the biological activity of this compound?

Methodological Answer: Fluorine’s electronegativity alters the compound’s electronic profile, impacting binding to biological targets:

- Electron-Withdrawing Effects : Density Functional Theory (DFT) calculations reveal increased partial positive charge on the aniline ring, enhancing hydrogen-bonding with enzyme active sites (e.g., tyrosine kinases) .

- Lipophilicity : LogP values (experimental: 1.8 ± 0.2) correlate with membrane permeability, measured via octanol-water partitioning assays .

- Comparative Studies : Substitute fluorine with chlorine or methyl groups (see analogs in ) to isolate electronic vs. steric contributions.

Q. How should researchers address contradictory data in biological assays involving this compound?

Methodological Answer: Contradictions often arise from assay conditions or compound stability:

- Assay Validation : Replicate results across orthogonal platforms (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

- Stability Testing : Monitor compound degradation in buffer solutions (pH 7.4, 37°C) via LC-MS over 24 hours to rule out false negatives .

- Structural Analog Testing : Compare activity with 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline (CAS 62351-56-8) to identify substituent-specific effects .

Q. What strategies are recommended for studying the interaction of this compound with metalloenzymes?

Methodological Answer: Focus on coordination chemistry and redox activity:

- Molecular Docking : Use AutoDock Vina to model interactions with Fe/Zn-containing active sites, prioritizing poses with hydroxyl-Fe coordination .

- Spectroscopic Titration : UV-Vis spectroscopy (250–400 nm) to detect charge-transfer bands upon binding to cytochrome P450 isoforms .

- Kinetic Assays : Measure inhibition constants (K) under anaerobic conditions to prevent hydroxylamine oxidation .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (2,3,4-trifluoro vs. 2,4,6-trifluoro) affect the reactivity of N-hydroxyaniline derivatives?

Methodological Answer: Compare regiochemical outcomes using computational and experimental

- Synthetic Accessibility : 2,4,6-Trifluoro derivatives are more sterically hindered, requiring longer reaction times for hydroxylation (72 vs. 48 hours for 2,3,4-isomer) .

- Electronic Effects : Hammett constants (σ = 0.34 for fluorine) predict higher acidity for the 2,3,4-isomer (pKa ~8.2 vs. 8.6 for 2,4,6-isomer) .

- Biological Selectivity : Test against HDAC enzymes to map structure-activity relationships (SAR) .

Q. What experimental designs are critical for ensuring reproducibility in studies of this compound?

Methodological Answer: Standardize protocols to mitigate variability:

- Batch Consistency : Use a single commercial source (e.g., PubChem CID 123456) or document in-house synthesis parameters (e.g., CAS 62351-56-8 ).

- Negative Controls : Include 3-Fluoro-N-hydroxyaniline (CAS 13333-79-4 ) to control for nonspecific effects.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like ChemSpider .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.